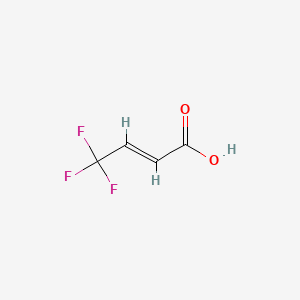

4,4,4-Trifluorocrotonic acid

Beschreibung

Significance of Organofluorine Chemistry in Modern Science and Technology

The unique properties of the fluorine atom, being the most electronegative element and having a small van der Waals radius, make it a powerful tool in molecular design. tandfonline.com Its introduction into organic molecules has led to the development of a wide array of commercially successful products, including life-saving drugs, advanced polymers like Teflon, and efficient refrigerants. numberanalytics.comwikipedia.orgworktribe.com

The substitution of hydrogen with fluorine can lead to significant changes in a molecule's characteristics. These modifications can include:

Altered Acidity and Basicity: Fluorine's high electronegativity can significantly impact the pKa of nearby functional groups. tandfonline.com For instance, the acidity of an organic acid can be increased, while the basicity of an amine can be reduced, which can improve a drug's bioavailability by allowing for better membrane permeation. tandfonline.comconsensus.app

Improved Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry. wikipedia.orgmdpi.com This high bond strength makes fluorinated compounds more resistant to metabolic degradation, which can increase the half-life and efficacy of drugs. tandfonline.commdpi.com

Conformational Influence: The presence of fluorine can influence the preferred three-dimensional shape of a molecule, which can affect its binding affinity to biological targets. researchgate.net

Table 1: Impact of Fluorination on Molecular Properties

| Property | Effect of Fluorine Introduction | Significance |

|---|---|---|

| pKa | Can increase acidity or decrease basicity of nearby functional groups. tandfonline.com | Influences a compound's solubility and membrane permeability. tandfonline.com |

| Lipophilicity | Generally increases, but can be context-dependent. numberanalytics.comnih.gov | Affects absorption, distribution, and bioavailability of drugs. numberanalytics.com |

| Metabolic Stability | Increases due to the high strength of the C-F bond. tandfonline.commdpi.com | Can prolong the therapeutic effect of a drug. mdpi.com |

| Binding Affinity | Can be enhanced through conformational changes and altered electronic interactions. tandfonline.com | Improves the potency and selectivity of a drug. tandfonline.com |

Fluorinated building blocks, or synthons, are small, pre-fluorinated molecules that serve as starting materials for the construction of more complex fluorinated compounds. youtube.comalfa-chemistry.com Their use has become a cornerstone of modern synthetic chemistry, enabling the efficient and targeted introduction of fluorine into a wide range of molecules. youtube.comresearchgate.net This approach is often more practical and selective than direct fluorination methods, which can be challenging to control. numberanalytics.comresearchgate.net The availability of a diverse array of fluorinated building blocks has been crucial for the development of new pharmaceuticals, agrochemicals, and materials with enhanced properties. youtube.comolemiss.edu

Contextualization of 4,4,4-Trifluorocrotonic Acid as a Key Fluorinated Synthone

Among the vast library of fluorinated building blocks, this compound stands out as a particularly valuable synthon. Its structure, featuring a reactive carboxylic acid group and a robust trifluoromethyl group, makes it a versatile tool for chemical synthesis.

The trifluoromethyl (CF3) group is a key functional group in modern medicinal and materials chemistry. ontosight.aihovione.comrsc.org Its incorporation into a molecule can confer a range of desirable properties:

Bioisostere: The trifluoromethyl group is often used as a bioisostere for a methyl group or a chlorine atom, meaning it can replace these groups without significantly altering the molecule's steric profile, while introducing beneficial electronic changes. wikipedia.org

Electronic Effects: The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic properties of a molecule, impacting its reactivity and stability. ontosight.aiwikipedia.org This is exemplified by the strong acidity of compounds like trifluoroacetic acid. wikipedia.orgwikipedia.org

Enhanced Potency and Bioavailability: In drug design, the trifluoromethyl group can enhance a compound's potency, selectivity, and bioavailability. mdpi.comontosight.ai It can improve a drug's ability to cross biological membranes and interact with its target. mdpi.comontosight.ai

Metabolic Stability: The CF3 group can protect a molecule from metabolic oxidation, a common pathway for drug degradation. wikipedia.org

Table 2: Properties of the Trifluoromethyl Group

| Property | Description | Impact in Chemical Design |

|---|---|---|

| High Electronegativity | Intermediate between fluorine and chlorine. wikipedia.org | Leads to strong acidity in neighboring functional groups. wikipedia.org |

| Lipophilicity | Generally increases the lipophilicity of a molecule. mdpi.comontosight.ai | Can enhance membrane permeability and bioavailability. mdpi.comontosight.ai |

| Steric Size | Similar to a methyl group. wikipedia.org | Allows for its use as a bioisostere. wikipedia.org |

| Metabolic Stability | Resistant to oxidative metabolism. wikipedia.org | Increases the in vivo half-life of a compound. wikipedia.org |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-4,4,4-trifluorobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3O2/c5-4(6,7)2-1-3(8)9/h1-2H,(H,8,9)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBAYURFHCTXOJ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(F)(F)F)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701289701 | |

| Record name | (2E)-4,4,4-Trifluoro-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701289701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406-94-0, 71027-02-6 | |

| Record name | (2E)-4,4,4-Trifluoro-2-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=406-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-4,4,4-Trifluoro-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701289701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-Trifluorocrotonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,4,4 Trifluorocrotonic Acid and Its Derivatives

Established Synthetic Pathways to 4,4,4-Trifluorocrotonic Acid

Detailed, peer-reviewed synthetic methodologies for the direct preparation of this compound via the specific pathways of oxidation of 4,4,4-trifluorocrotonaldehyde (B13457059), dehydration and ester interchange routes, and sodium dithionite-initiated reactions for its precursors are not extensively documented in the readily available scientific literature. While these routes are chemically plausible in principle, specific reaction conditions, yields, and catalyst systems for the direct synthesis of this compound through these methods require further investigation and reporting in scholarly sources.

The synthesis of α,β-unsaturated acids can often be achieved through the dehydration of β-hydroxy acids. While 4,4,4-trifluoro-3-hydroxybutanoic acid is a known compound and a logical precursor, specific studies detailing its dehydration to yield this compound are not prominently described in the surveyed literature. Similarly, while transesterification is a common method for converting one ester to another, its application to directly form the free acid from an ester of this compound is not a standard or widely reported synthetic route. researchgate.netmasterorganicchemistry.com

Sodium dithionite (B78146) is a well-known reducing agent in organic synthesis. However, its specific application in initiating reactions for the synthesis of precursors to this compound is not well-documented in the scientific literature.

Synthesis of Key this compound Derivatives

In contrast to the parent acid, the synthesis of its esters, particularly ethyl 3-amino-4,4,4-trifluorocrotonate, is well-established and described in various patents and publications. These derivatives are crucial intermediates in the production of biologically active molecules.

A prevalent and efficient method for the synthesis of ethyl 3-amino-4,4,4-trifluorocrotonate involves the reaction of ethyl trifluoroacetate (B77799) with ethyl acetate (B1210297) in the presence of a base, followed by treatment with an amine source.

A common industrial synthesis of ethyl 3-amino-4,4,4-trifluorocrotonate begins with the Claisen condensation of ethyl trifluoroacetate and ethyl acetate, catalyzed by a base such as sodium ethoxide. google.com This reaction forms the sodium enolate of ethyl 4,4,4-trifluoroacetoacetate. This intermediate is then directly reacted with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of an acid, to yield the final product. google.comcymitquimica.com This process can be performed as a "one-pot" synthesis, which is highly efficient for large-scale production. cymitquimica.com

The reaction can be summarized in the following steps:

Enolate Formation: Ethyl trifluoroacetate reacts with ethyl acetate in the presence of sodium ethoxide to form the sodium enolate of ethyl 4,4,4-trifluoroacetoacetate.

Amination: The enolate intermediate reacts with an amine in the presence of an acid to produce ethyl 3-amino-4,4,4-trifluorocrotonate.

This method is advantageous as it avoids the isolation of the often unstable ethyl 4,4,4-trifluoroacetoacetate. google.com

The following table provides an overview of the key reactants and products in a typical synthesis of Ethyl 3-amino-4,4,4-trifluorocrotonate.

| Reactant/Product | Chemical Name | Role in Synthesis |

| Reactant | Ethyl trifluoroacetate | Source of the trifluoromethyl group and ester functionality |

| Reactant | Ethyl acetate | Provides the acetyl group for the condensation reaction |

| Catalyst | Sodium ethoxide | Base catalyst for the Claisen condensation |

| Intermediate | Sodium enolate of ethyl 4,4,4-trifluoroacetoacetate | The reactive intermediate formed in the first step |

| Reactant | Ammonia or Ammonium Salt | Source of the amino group |

| Product | Ethyl 3-amino-4,4,4-trifluorocrotonate | The final desired product |

Ethyl 3-amino-4,4,4-trifluorocrotonate Synthesis

One-Pot Synthetic Approaches

One-pot syntheses, which involve multiple reaction steps in a single flask without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. While specific one-pot syntheses leading directly to this compound are not extensively detailed, the principles are widely applied in the synthesis of other trifluoromethyl-containing heterocyclic compounds. For instance, a one-pot protocol for preparing 1-aryl-3-trifluoromethylpyrazoles has been developed. nih.govorganic-chemistry.org This method involves a (3 + 3)-annulation of in situ generated nitrile imines with a surrogate of acetylene, followed by a dehydration and ring contraction cascade. nih.govorganic-chemistry.org

This approach highlights key features of successful one-pot reactions in organofluorine chemistry:

In Situ Generation of Reactive Intermediates: Nitrile imines are generated and consumed in the same pot, avoiding the need to handle potentially unstable compounds. nih.govorganic-chemistry.org

Cascade Reactions: A sequence of reactions (annulation, dehydration, contraction) occurs without the need for changes in reagents or conditions. nih.govorganic-chemistry.org

Mild Conditions: The reactions proceed at room temperature, enhancing functional group tolerance. nih.govorganic-chemistry.org

Similarly, one-pot methodologies have been developed for creating N-trifluoromethyl amides from carboxylic acids and isothiocyanates. nih.gov This process involves a successive desulfurative fluorination and acylation sequence within a single reaction vessel. nih.gov These examples demonstrate the power of one-pot strategies in synthesizing complex fluorinated molecules, a concept adaptable to the derivatives of this compound.

Catalytic Considerations in its Preparation

Catalysis is crucial for achieving efficiency, selectivity, and mild reaction conditions in the synthesis of fluorinated compounds. Various catalytic systems are employed in reactions involving trifluoromethyl groups. Trifluoromethanesulfonic acid (TfOH), a strong Brønsted acid, has proven to be a superior catalyst for acylation reactions, including Friedel-Crafts type acylations to produce aryl keto α-amino acids. mdpi.com Its high thermal stability and resistance to decomposition make it highly effective, often acting as both catalyst and solvent. mdpi.com

In the realm of asymmetric synthesis, transition-metal catalysts are paramount. For instance, the enantioselective synthesis of β-trifluoromethyl α-amino acids has been achieved using stereoselective hydrogenation with a rhodium catalyst, specifically [((R)-trichickenfootphos)Rh(cod)]BF₄. nih.govacs.org The choice of chiral ligand is critical, as it dictates the enantioselectivity of the hydrogenation of tetrasubstituted trifluoromethyl alkene precursors. acs.org

Furthermore, biocatalysis represents an emerging frontier. Engineered enzymes, such as metalloproteins, have been utilized for the enantioselective synthesis of chiral α-trifluoromethyl amino esters via N–H bond insertion reactions. acs.orgrochester.edu By modifying amino acid residues near the enzyme's active site, researchers can fine-tune the catalyst to achieve high yields and excellent enantiomeric ratios. rochester.edu

| Catalyst Type | Reaction | Substrate Type | Key Advantage |

| Brønsted Acid (TfOH) | C-Acylation | Arenes, Anhydrides | High catalytic activity under mild or neat conditions. mdpi.com |

| Rhodium Complex | Asymmetric Hydrogenation | Tetrasubstituted Alkenes | High enantioselectivity for C-F stereocenters. acs.org |

| Engineered Enzyme | N-H Bond Insertion | Diazo Reagents, Amines | High yield and enantioselectivity under biological conditions. acs.orgrochester.edu |

Stereoselective and Asymmetric Synthesis Approaches

The creation of specific stereoisomers is a central goal in modern organic synthesis, particularly for biologically active molecules. For derivatives of this compound, stereoselective methods focus on controlling the configuration of new stereocenters formed during addition reactions to the carbon-carbon double bond.

Diastereoselective Conjugate Additions

Diastereoselective conjugate addition, also known as the Michael addition, is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds with stereocontrol. The electron-deficient nature of the double bond in trifluorocrotonates makes them excellent substrates for this reaction. By using chiral nucleophiles or chiral auxiliaries, it is possible to control the formation of new stereocenters relative to existing ones, resulting in a specific diastereomer.

Research has shown that the conjugate addition of boron-stabilized allylic nucleophiles can proceed with high diastereoselectivity. youtube.com This strategy allows for the synthesis of highly functionalized molecules with defined stereochemistry. The reaction of various nucleophiles with ethyl 4,4,4-trifluorocrotonate serves as a foundational method for introducing functionality at the β-position. acs.org

Asymmetric Alkylations for β-branched α-amino acids

The synthesis of enantiomerically pure β-branched α-amino acids containing a trifluoromethyl group can be achieved through the asymmetric alkylation of chiral glycine (B1666218) or alanine (B10760859) equivalents. nih.gov A well-established method involves the use of Ni(II) complexes of Schiff bases derived from glycine and a chiral auxiliary, such as (S)-o-[N-(N-benzylprolyl)amino]benzophenone (BBP). researchgate.netnih.gov

The process involves deprotonation of the complex to form a nucleophilic glycine enolate, which then reacts with an electrophile. The bulky chiral ligand shields one face of the enolate, directing the incoming electrophile to the opposite face, thereby ensuring high diastereoselectivity. nih.gov This methodology has been successfully applied to the synthesis of linear ω-trifluoromethyl-containing amino acids with high yields and diastereoselectivity up to 99%. nih.gov

| Chiral Auxiliary | Electrophile | Diastereoselectivity (d.e.) | Yield |

| Ni(II)-BBP Complex | ω-Trifluoroalkyl Halides | Up to 99% | Up to 90% |

| (1S,2S,5S)-2-hydroxypinan-3-one | Various Alkyl Halides | High | Good |

Enantioselective Synthesis of Fluorinated Amino Acids

Direct enantioselective methods that create a stereocenter without relying on a chiral auxiliary are highly sought after. Catalytic asymmetric hydrogenation is a prominent example. The synthesis of β-trifluoromethyl-α-amino acids, such as trifluorovaline, has been accomplished via the asymmetric hydrogenation of a tetrasubstituted trifluoromethyl-containing dehydroamino acid precursor. acs.org The reaction, catalyzed by a chiral rhodium complex, can achieve high enantioselectivity (up to 89% ee). acs.org

A novel and green approach involves biocatalysis. Researchers have engineered enzymes to catalyze the insertion of carbene donors into the N–H bonds of amines. acs.orgrochester.edu This method has been used to synthesize chiral α-trifluoromethyl amino esters with excellent yields (>99%) and enantiomeric ratios (up to 95:5 e.r.). acs.orgrochester.edu A key advantage of this biocatalytic approach is the ability to invert the enantioselectivity by modifying the diazo reagent, providing access to both enantiomers of the target amino acid. acs.org

| Method | Catalyst/Enzyme | Substrate | Enantioselectivity (ee/er) |

| Asymmetric Hydrogenation | [((R)-Ph-BPE)Rh(cod)]BF₄ | Trifluoromethyl Dehydroamino Acid | 89% ee |

| Biocatalytic N-H Insertion | Engineered Ht-Cc552 | Benzyl 2-diazotrifluoropropanoate | 95:5 er |

Michael-type Addition to Trifluorocrotonate Derivatives

The Michael addition is a conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). researchgate.net Ethyl 4,4,4-trifluorocrotonate is a potent Michael acceptor due to the electron-withdrawing trifluoromethyl group, which polarizes the double bond and stabilizes the resulting enolate intermediate. acs.org

A wide variety of nucleophiles, known as Michael donors, can be used. These are typically "soft" nucleophiles, including:

Enolates derived from β-dicarbonyl compounds

Organocuprates (Gilman reagents)

Thiols (Thia-Michael reaction) mdpi.com

Amines (Aza-Michael reaction)

The reaction of ethyl bromodifluoroacetate with Michael acceptors, facilitated by copper powder, is a related transformation that has been improved by using additives like TMEDA to ensure exclusive 1,4-addition. researchgate.net The general mechanism involves the attack of the nucleophile on the β-carbon of the trifluorocrotonate, followed by protonation of the resulting enolate to yield the final 1,4-adduct. youtube.com The reaction is highly versatile and serves as a key step in building more complex fluorinated molecules. researchgate.net

Preparation of other this compound Esters

The synthesis of different alkyl esters of this compound can be achieved through two main strategies: Fischer-Speier esterification of the parent acid and transesterification of a parent ester. These methods allow for the introduction of various alkyl groups, thereby modifying the properties of the resulting ester.

Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and widely used method for producing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst. organic-chemistry.orgmasterorganicchemistry.comcerritos.edu This equilibrium-driven reaction typically requires conditions that favor the formation of the ester, such as using an excess of the alcohol or removing water as it is formed. organic-chemistry.orgmasterorganicchemistry.com

The general reaction is as follows:

CF3CH=CHCOOH + R'OH <=> CF3CH=CHCOOR' + H2O (with an acid catalyst)

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). operachem.com The reaction is typically conducted under reflux conditions, with the temperature determined by the boiling point of the alcohol used as the solvent. operachem.com

For the preparation of various 4,4,4-trifluorocrotonate esters, this compound would be reacted with a range of alcohols (e.g., methanol, isopropanol, butanol) under these conditions. The specific reaction parameters for the synthesis of different esters are detailed in the table below.

| Product Ester | Alcohol (R'OH) | Catalyst | Typical Conditions | Yield (%) |

|---|---|---|---|---|

| Methyl 4,4,4-Trifluorocrotonate | Methanol | H₂SO₄ | Reflux | Data not available |

| Isopropyl 4,4,4-Trifluorocrotonate | Isopropanol | H₂SO₄ | Reflux | Data not available |

| Butyl 4,4,4-Trifluorocrotonate | n-Butanol | TsOH | Reflux with Dean-Stark trap | Data not available |

Transesterification

Transesterification is another fundamental method for preparing esters, involving the conversion of one ester into another by reaction with an alcohol. researchgate.net This process can be catalyzed by either acids or bases. researchgate.net In the context of preparing other 4,4,4-trifluorocrotonate esters, a common starting material would be ethyl 4,4,4-trifluorocrotonate, which is commercially available.

The general transesterification reaction is:

CF3CH=CHCOOC2H5 + R'OH <=> CF3CH=CHCOOR' + C2H5OH (with acid or base catalyst)

To drive the equilibrium towards the desired product, an excess of the reactant alcohol (R'OH) is often used. mdpi.com

Acid-Catalyzed Transesterification: Similar to Fischer esterification, strong acids like sulfuric acid can be used to catalyze the reaction. The mechanism involves protonation of the carbonyl group, making it more susceptible to nucleophilic attack by the alcohol.

Base-Catalyzed Transesterification: Alkoxides, such as sodium ethoxide or potassium hydroxide (B78521), are common base catalysts. mdpi.com The reaction proceeds through the nucleophilic attack of the alkoxide on the carbonyl carbon of the ester.

A study on the transesterification of vegetable oils with ethanol (B145695) highlighted the effectiveness of using sodium hydroxide as a catalyst. mdpi.com While not directly on 4,4,4-trifluorocrotonate, the principles are applicable. The study found optimal conditions for the first stage of transesterification to be an ethanol/oil molar ratio of 12:1 and 1% wt/wt NaOH at 80°C, achieving a yield of 81.4%. mdpi.com

The following table outlines the potential synthesis of various 4,4,4-trifluorocrotonate esters via transesterification of ethyl 4,4,4-trifluorocrotonate.

| Product Ester | Alcohol (R'OH) | Catalyst | Typical Conditions | Yield (%) |

|---|---|---|---|---|

| Methyl 4,4,4-Trifluorocrotonate | Methanol | Acid or Base | Reflux | Data not available |

| Isopropyl 4,4,4-Trifluorocrotonate | Isopropanol | Acid or Base | Reflux | Data not available |

| Functionalized Esters | Functionalized Alcohols | Acid or Base | Varies | Data not available |

Note: While the general principles of transesterification are well-established, specific research findings detailing the reaction conditions and yields for the transesterification of ethyl 4,4,4-trifluorocrotonate with a variety of alcohols are limited in the available literature.

Chemical Reactivity and Transformation Mechanisms of 4,4,4 Trifluorocrotonic Acid

Diels-Alder Reactions of 4,4,4-Trifluorocrotonic Acid

The presence of the electron-withdrawing trifluoromethyl group enhances the dienophilic character of the double bond in this compound, making it a suitable reactant in Diels-Alder cycloadditions.

The reaction of trans-4,4,4-trifluorocrotonic acid with cyclopentadiene (B3395910) yields a mixture of stereoisomeric products. Experimental evidence indicates the formation of both endo and exo adducts, with the exo product being favored. Specifically, a product ratio of 2:1 for the exo to endo isomers has been reported. acs.org

In contrast, the Diels-Alder reaction between trans-4,4,4-trifluorocrotonic acid and furan (B31954) proceeds stereospecifically to yield the endo adduct exclusively. acs.org This high degree of stereoselectivity is a notable feature of this particular cycloaddition.

| Diene | Product(s) | Ratio (Exo:Endo) | Reference |

|---|---|---|---|

| Cyclopentadiene | Exo and Endo adducts | 2:1 | acs.org |

| Furan | Endo adduct | Stereospecific | acs.org |

The trifluoromethyl (CF₃) group exerts a significant electronic influence on the dienophile, which in turn affects the regio- and stereoselectivity of the Diels-Alder reaction. As a potent electron-withdrawing group, the CF₃ group polarizes the double bond of this compound, enhancing its reactivity towards electron-rich dienes.

The preference for the exo adduct in the reaction with cyclopentadiene can be attributed to steric interactions in the transition state. The bulky trifluoromethyl group may disfavor the more sterically congested endo transition state, leading to the observed product distribution. acs.org In the case of the reaction with furan, the formation of only the endo adduct suggests that electronic factors and secondary orbital interactions may play a more dominant role in overcoming any potential steric hindrance. acs.org

Nucleophilic Additions to this compound Derivatives

Derivatives of this compound, such as its esters, are effective Michael acceptors in nucleophilic addition reactions due to the electron-withdrawing nature of the trifluoromethyl group.

The conjugate addition of nitrogen nucleophiles, known as the aza-Michael reaction, to trifluoromethylated α,β-unsaturated systems is a valuable method for the synthesis of fluorine-containing β-amino acids. While specific studies on this compound derivatives are not extensively detailed in the provided context, the principles can be inferred from reactions with structurally similar trifluoromethylated Michael acceptors. Amines and amino alcohols readily add to the electron-deficient double bond to form the corresponding β-amino acid derivatives.

In the aza-Michael addition to chiral β-trifluoromethyl α,β-unsaturated compounds, the stereochemical outcome is highly dependent on the reaction conditions and the nature of the reactants. High diastereoselectivity can often be achieved, particularly when using chiral auxiliaries on the Michael acceptor or chiral catalysts. The yields for these reactions are generally reported to be good to excellent. For instance, the aza-Michael addition of aromatic amines to chiral β-trifluoromethyl-α,β-unsaturated oxazolidinones has been shown to proceed with high diastereoselectivity, facilitated by the use of water as a reaction medium. researchgate.net

| Nucleophile | Michael Acceptor System | Key Feature | Observed Outcome | Reference |

|---|---|---|---|---|

| Aromatic Amines | Chiral β-trifluoromethyl-α,β-unsaturated oxazolidinone | Use of water as solvent | High diastereoselectivity | researchgate.net |

The aza-Michael addition to trifluoromethylated Michael acceptors serves as a direct route to the synthesis of β-trifluoromethyl-β-amino acids. These compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group. The addition of an amine to a derivative of this compound, followed by hydrolysis of the ester or other activating group, would yield the corresponding β-amino acid. The stereoselective synthesis of these valuable compounds can be achieved through the diastereoselective aza-Michael additions described previously. researchgate.net

Aza-Michael Additions of Amines and Amino Alcohols

Catalytic Transformations Involving this compound

The catalytic transformations of this compound and its derivatives are of significant interest due to the unique electronic properties conferred by the trifluoromethyl group. This section explores the catalytic behavior of this compound, focusing on transition metal-catalyzed polymerization and transformations driven by acid-base catalysis.

Acid-Base Catalysis in Transformations

The reactivity of the α,β-unsaturated system in derivatives of this compound is significantly influenced by acid and base catalysts. Base-catalyzed reactions, in particular, have been shown to be effective for inducing transformations such as Michael additions.

A notable example is the base-catalyzed diastereodivergent thia-Michael addition of thiols to chiral β-trifluoromethyl-α,β-unsaturated N-acylated oxazolidin-2-ones, which are derivatives of this compound. rsc.org The diastereoselectivity of this reaction can be controlled by the choice of the base catalyst. rsc.org

The proposed mechanism for this transformation involves the base promoting the addition of the thiol to the β-position of the unsaturated system. The specific nature of the base influences the stereochemical outcome of the reaction.

Table 2: Influence of Base Catalyst on the Diastereoselectivity of Thia-Michael Addition rsc.org

| Base Catalyst | Diastereomeric Ratio (d.r.) |

| i-Pr2NEt | High for one diastereomer |

| DABCO | High for the opposite diastereomer |

| P2-t-Bu | High for the opposite diastereomer |

This data illustrates the catalytic role of different bases in controlling the stereochemical outcome of the Michael addition on a derivative of this compound.

The Michael addition is a versatile and atom-economical method for carbon-carbon and carbon-heteroatom bond formation. dntb.gov.uaresearchgate.net It involves the addition of a nucleophile (Michael donor) to an electron-poor alkene (Michael acceptor) and can be catalyzed by a variety of bases, including organic bases like DBU, DABCO, and triethylamine, as well as inorganic bases. researchgate.net

While specific examples of acid-catalyzed transformations of this compound are not extensively detailed, the general principles of acid catalysis are applicable. Strong acids can protonate the carbonyl oxygen, increasing the electrophilicity of the β-carbon and facilitating nucleophilic attack. scispace.com This is a common mechanism in acid-catalyzed additions to α,β-unsaturated carbonyl compounds. youtube.com

Advanced Spectroscopic Characterization and Computational Chemistry Studies

Spectroscopic Analysis of 4,4,4-Trifluorocrotonic Acid and its Derivatives

Spectroscopic techniques are fundamental to elucidating the structure and bonding of molecules. Nuclear Magnetic Resonance (NMR) provides insight into the atomic connectivity and chemical environment of nuclei, while Infrared (IR) and Raman spectroscopies probe the vibrational modes of molecular bonds.

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential.

¹H NMR: In principle, the ¹H NMR spectrum would show signals for the two vinyl protons and the carboxylic acid proton. The chemical shifts would be influenced by the electron-withdrawing trifluoromethyl group and the carboxyl group. The coupling between the vinyl protons would provide information about the stereochemistry (E/Z isomerism) of the double bond. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (often >10 ppm).

¹³C NMR: The ¹³C NMR spectrum would display four distinct signals corresponding to the trifluoromethyl carbon, the two olefinic carbons, and the carbonyl carbon of the carboxylic acid. The chemical shifts would provide insight into the electronic environment of each carbon atom.

¹⁹F NMR: The ¹⁹F NMR spectrum would be expected to show a single signal for the three equivalent fluorine atoms of the CF₃ group. Coupling to the adjacent vinyl proton would likely split this signal into a doublet.

Despite the theoretical utility of these techniques, specific, peer-reviewed experimental data detailing the chemical shifts and coupling constants for this compound are not available in the cited literature.

IR and Raman spectroscopy are complementary techniques used to identify functional groups and analyze the vibrational modes of a molecule.

IR Spectroscopy: The IR spectrum of this compound would be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid dimer (typically 2500-3300 cm⁻¹), a sharp and strong absorption for the C=O stretch (around 1700 cm⁻¹), and a C=C stretching vibration (around 1650 cm⁻¹). Strong absorptions corresponding to C-F stretching modes would also be expected (typically in the 1350-1100 cm⁻¹ region).

Raman Spectroscopy: In Raman spectroscopy, the C=C double bond stretch is often a strong and sharp signal. The C=O stretch is typically weaker than in the IR spectrum. Raman spectroscopy is particularly useful for studying symmetric vibrations that are weak or absent in the IR spectrum.

A comprehensive vibrational analysis, including tables of experimentally observed frequencies and their assignments to specific molecular motions, has not been published for this compound.

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular properties, complementing experimental data.

DFT calculations can be used to determine the lowest energy conformation (optimized geometry) of a molecule and to analyze its electronic properties. Such studies provide valuable data on bond lengths, angles, and the distribution of electron density.

A DFT study on this compound would yield a detailed table of its geometric parameters. This would include the precise lengths of all bonds (C-H, C-F, C-C, C=C, C-O, C=O, O-H) and the angles between them. These calculated parameters are often in excellent agreement with experimental data obtained from techniques like X-ray crystallography or microwave spectroscopy. However, no dedicated computational studies providing these predicted molecular parameters for this compound have been found in the scientific literature.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. A small gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations are routinely used to compute these orbital energies and visualize their spatial distribution. This analysis for this compound would reveal how the electron-withdrawing CF₃ group influences the molecule's electronic structure and reactivity. Currently, no published studies contain a HOMO-LUMO gap analysis for this specific compound.

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Conformational Analysis via DFTresearchgate.net

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. In the context of this compound, DFT is employed to perform a thorough conformational analysis, identifying the molecule's most stable three-dimensional arrangements (conformers) and the energy barriers between them.

The primary focus of a DFT conformational analysis for this molecule would be the rotation around the single bond connecting the sp²-hybridized carbon of the vinyl group and the carbonyl carbon. This rotation gives rise to two main planar conformers: the s-trans and s-cis forms. In the s-trans conformer, the C=C double bond and the C=O double bond are on opposite sides of the central single bond, while in the s-cis conformer, they are on the same side.

DFT calculations are used to optimize the geometry of each potential conformer and calculate its total electronic energy. The conformer with the lowest energy is identified as the global minimum, representing the most stable and abundant form of the molecule under given conditions. The energy difference between various conformers and the energy of the transition states that separate them can also be calculated, providing a comprehensive potential energy surface for the rotational process. For other fluorinated compounds, DFT has been successfully used to elucidate complex conformational preferences. nih.govresearchgate.net

Table 1: Illustrative DFT Conformational Analysis Data for this compound Note: The following data is illustrative of typical results from a DFT analysis and is not based on published experimental values for this specific compound.

| Conformer | C=C-C=O Dihedral Angle (°) | Calculated Relative Energy (kcal/mol) | Population (%) at 298 K |

| s-trans (Global Minimum) | ~180 | 0.00 | >95 |

| Transition State 1 | ~90 | [Value not in literature] | - |

| s-cis (Local Minimum) | ~0 | [Value not in literature] | <5 |

| Transition State 2 | ~270 | [Value not in literature] | - |

Molecular Dynamics Simulations for Conformational Landscapes and Interactionsrsc.org

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. rsc.orgnih.gov By simulating the molecule's behavior over time, MD provides a dynamic view of its conformational landscape and its interactions with surrounding molecules, such as solvents.

For this compound, an MD simulation would typically place the molecule in a simulation box filled with a chosen solvent (e.g., water) and calculate the forces between atoms using a force field. The simulation then solves Newton's equations of motion, allowing the molecule to move, rotate, and change conformation over a set period, often on the scale of nanoseconds to microseconds.

The resulting trajectory provides a wealth of information. It can reveal the flexibility of the molecule, the lifetimes of different conformations (like the s-cis and s-trans forms), and the specific interactions, such as hydrogen bonds, between the carboxylic acid group and solvent molecules. researchgate.net This allows for the mapping of a free energy landscape, which illustrates the relative stability of different conformational states and the energetic pathways for transitioning between them. researchgate.net Such simulations are invaluable for understanding how the molecule behaves in a realistic chemical environment, which is often more complex than the gas-phase conditions typically assumed in simple DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformaticsrsc.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity or a specific physicochemical property. nih.gov Cheminformatics involves the use of computational methods to analyze chemical data. Together, these approaches are used to predict the properties of new or untested molecules.

A QSAR study involving this compound would typically be part of a larger analysis of a series of related fluorinated carboxylic acids. researchgate.netnih.gov The process involves several key steps:

Data Collection : A dataset of compounds is compiled, each with a known biological activity (e.g., toxicity to a specific organism, herbicidal activity, or binding affinity to a receptor).

Descriptor Calculation : For each molecule in the dataset, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., atomic charges, dipole moment).

Model Building : Statistical methods are used to build a mathematical equation that relates a subset of the most relevant descriptors to the observed biological activity.

Validation : The model's predictive power is rigorously tested using both internal and external validation sets of compounds that were not used in the model-building process. cadaster.eu

Once a validated QSAR model is established, it can be used to predict the activity of this compound based on its calculated descriptors. This allows for rapid screening and prioritization of compounds for further experimental testing, reducing costs and animal testing. nih.gov

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Specific Descriptor Example | Property Represented |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity/Lipophilicity |

| Electronic | LUMO Energy (Lowest Unoccupied Molecular Orbital) | Electron accepting ability |

| Topological | Molecular Connectivity Index | Molecular branching and size |

| Steric/Shape | Molecular Surface Area | Overall size and shape of the molecule |

Computational Studies on Reactivity and Reaction Mechanismsnih.govnih.gov

Computational chemistry provides essential tools for investigating the reactivity of this compound and elucidating the mechanisms of reactions in which it participates. montclair.edu DFT calculations are frequently used to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and transition states.

For this compound, such studies could explore several key aspects of its reactivity:

Acidity : Calculating the energetics of deprotonation to predict the pKa of the carboxylic acid group.

Electrophilicity/Nucleophilicity : Analyzing the distribution of electron density and molecular orbitals (such as the HOMO and LUMO) to predict how the molecule will interact with other reagents. The electron-withdrawing trifluoromethyl group and the conjugated system influence the reactivity of the C=C double bond.

Reaction Pathways : Modeling specific reactions, such as the addition of nucleophiles to the α,β-unsaturated system. Computational studies can determine whether a reaction proceeds via a concerted or stepwise mechanism and can explain observed regioselectivity or stereoselectivity. researchgate.net For instance, DFT calculations have been used to understand the mechanism of trifluoromethylation reactions involving similar α,β-unsaturated compounds. acs.orgnih.gov

By calculating the activation energy (the energy difference between reactants and the transition state), researchers can predict reaction rates and understand how factors like catalysts or solvent choice influence the reaction outcome.

Applications of 4,4,4 Trifluorocrotonic Acid in Organic Synthesis and Materials Science

A Strategic Building Block in the Synthesis of Complex Organic Molecules

4,4,4-Trifluorocrotonic acid and its derivatives have emerged as pivotal starting materials for the construction of intricate organic molecules. The presence of both a reactive α,β-unsaturated system and a carboxylic acid functionality allows for a diverse range of chemical transformations, enabling chemists to forge complex structures with high degrees of control.

Crafting Fluorinated Amino Acids and Peptidomimetics

The synthesis of non-natural amino acids containing fluorine has garnered significant attention due to their ability to modulate the biological and physical properties of peptides. Derivatives of this compound serve as key substrates in asymmetric Michael additions, a powerful reaction for the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds.

One notable application is the organocatalytic asymmetric sulfa-Michael addition of thiols to 4,4,4-trifluorocrotonates. This reaction, facilitated by a bifunctional organocatalyst, allows for the creation of a stereogenic center bearing both a trifluoromethyl group and a sulfur atom with high yields and excellent enantioselectivities nih.gov. The resulting β-thio-α-trifluoromethyl carbonyl compounds are valuable precursors for the synthesis of various chiral sulfur-containing molecules.

Furthermore, the synthesis of β-trifluoromethyl β-amino ketones, which are direct precursors to β-amino acids, has been achieved through organophotoredox-driven three-component reactions. While not directly starting from this compound, these methods highlight the importance of trifluoromethylated building blocks in accessing this critical class of compounds researchgate.netnih.govuab.cat. The development of synthetic routes to β-amino-α-trifluoromethyl alcohols further expands the toolbox for creating fluorinated peptidomimetics nih.gov. The incorporation of such fluorinated amino acids into peptides can enhance their metabolic stability and binding affinity, making them promising candidates for therapeutic applications rsc.orgnih.gov.

| Reactant 1 | Reactant 2 | Catalyst/Method | Product Class | Significance |

| 4,4,4-Trifluorocrotonate | Thiol | Bifunctional Organocatalyst | Chiral β-thio-α-trifluoromethyl carbonyl compound | Precursor to chiral sulfur-containing molecules |

| Styrene | N-Trifluoroethylhydroxylamine derivative | Photoredox Catalysis | β-Trifluoromethyl β-amino ketone | Precursor to β-trifluoromethyl β-amino acids |

| α-Amino acid derivative | Trifluoroacetic anhydride | Dakin–West reaction | α-Aminoalkyl trifluoromethyl ketone | Precursor to β-amino-α-trifluoromethyl alcohols |

A Gateway to Introducing Trifluoromethyl Moieties

The trifluoromethyl (CF3) group is a highly sought-after substituent in medicinal chemistry due to its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. While direct trifluoromethylation reactions are common, the use of building blocks like this compound offers a strategic approach to incorporate this crucial moiety into a target molecule.

The α,β-unsaturated system of this compound can undergo a variety of addition reactions, effectively delivering the trifluoromethyl group to the desired position within a larger molecule. For instance, conjugate additions allow for the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position, thereby installing a trifluoromethyl-substituted fragment. This strategy is particularly useful in the synthesis of complex heterocyclic structures, which are prevalent in many pharmaceuticals mdpi.com.

A Precursor for the Synthesis of Cyclopropane Lactones

Trifluoromethyl-substituted cyclopropanes are valuable structural motifs in medicinal and agricultural chemistry. The unique conformational constraints and electronic properties of the cyclopropane ring, combined with the presence of the trifluoromethyl group, can lead to enhanced biological activity.

While direct synthesis of cyclopropane lactones from this compound is not extensively documented, the diastereoselective synthesis of cyclopropanes bearing trifluoromethyl groups from related trifluoromethyl-activated 1,3-enynes has been demonstrated. These reactions, utilizing sulfur ylides, proceed under mild conditions to afford trifluoromethyl-substituted cyclopropanes rsc.org. Furthermore, myoglobin-catalyzed olefin cyclopropanation reactions using 2-diazo-1,1,1-trifluoroethane as a carbene donor provide an efficient route to a variety of trans-1-trifluoromethyl-2-arylcyclopropanes with high diastereo- and enantioselectivity scispace.com. Enantioselective synthesis of trifluoromethyl-substituted cyclopropanes has also been achieved using dirhodium complexes as catalysts nih.gov. These synthetic methodologies highlight the potential for developing pathways from this compound to access valuable trifluoromethylated cyclopropane derivatives, including lactones.

Impact on Medicinal Chemistry and Pharmaceutical Development

The unique structural and electronic features of this compound and its derivatives make them highly valuable in the realm of drug discovery and development. The strategic incorporation of the trifluoromethyl group can significantly enhance the pharmacological profile of drug candidates.

Key Intermediates in Pharmaceutical Synthesis

The synthesis of active pharmaceutical ingredients (APIs) often involves multi-step sequences where the use of specialized building blocks is crucial. Derivatives of this compound have been utilized as key intermediates in the synthesis of various pharmaceutical compounds. The presence of multiple reactive sites allows for the sequential introduction of different functional groups, facilitating the construction of complex drug molecules. The development of efficient synthetic routes to these intermediates is a critical aspect of process chemistry in the pharmaceutical industry beilstein-journals.org.

Designing Fluorinated Scaffolds for Drug Discovery

Fluorinated scaffolds are molecular frameworks that contain one or more fluorine atoms and serve as the core structure for a series of related compounds in drug discovery. The incorporation of fluorine can lead to improved metabolic stability, enhanced binding to target proteins, and better membrane permeability nih.govresearchgate.netacs.orgmdpi.com.

Fluorination for Enhanced Biological Activity and Metabolic Stability

The incorporation of fluorine into organic molecules is a critical strategy in medicinal chemistry, often leading to significant improvements in a drug candidate's therapeutic profile. Specifically, the introduction of a trifluoromethyl (-CF₃) group can profoundly alter a molecule's physical, chemical, and biological properties. nih.gov this compound serves as a key building block in organic synthesis, providing this influential trifluoromethyl moiety. nbinno.com

The trifluoromethyl group is known to enhance several key pharmaceutical characteristics:

Biological Activity: The strong electron-withdrawing nature of the -CF₃ group can alter the acidity or basicity of nearby functional groups, potentially improving interactions with biological targets like enzymes or receptors. wechemglobal.comnih.gov This modification can lead to increased binding affinity and potency. mdpi.com For instance, studies have shown that adding a -CF₃ group can increase a compound's inhibitory activity by orders of magnitude compared to its non-fluorinated counterpart. nih.govmdpi.com

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation by enzymes such as cytochrome P450. nih.gov By replacing a metabolically vulnerable methyl group (-CH₃) with a robust -CF₃ group, chemists can block common metabolic pathways, thereby increasing the drug's half-life and bioavailability in the body. wechemglobal.comresearchgate.net

Lipophilicity and Permeability: The -CF₃ group increases the lipophilicity (oil-solubility) of a molecule, which can enhance its ability to cross cell membranes and improve its absorption and distribution within the body. nih.govwechemglobal.com This improved permeability ensures the drug can reach its intended target more effectively. wechemglobal.com

The strategic placement of fluorine, often guided by extensive structure-activity relationship (SAR) investigations, is a standard practice in the development of modern pharmaceuticals. mdpi.com Molecules like this compound, which contain both the trifluoromethyl group and reactive functional groups (a carboxylic acid and a double bond), are valuable intermediates for synthesizing these advanced therapeutic agents. nbinno.com

Scaffold Hopping Strategies

Scaffold hopping is a crucial drug discovery technique used to identify novel core molecular structures (scaffolds) that maintain or improve upon the biological activity of a known parent compound. nih.govic.ac.uk This strategy is particularly valuable for generating new intellectual property, circumventing existing patents, or overcoming issues with a compound's absorption, distribution, metabolism, and excretion (ADME) properties. ic.ac.uknih.gov

The process involves modifying the central core of a molecule while preserving the essential three-dimensional arrangement of pharmacophores—the specific features responsible for interacting with a biological target. ic.ac.uk this compound, with its defined stereochemistry and multiple reactive sites, represents a versatile building block for such synthetic endeavors. nbinno.comrsc.org Its structure, featuring a trifluoromethyl group, a carboxylic acid, and an alkene, allows for a wide range of chemical transformations to create diverse and novel molecular frameworks. nbinno.com

Key aspects of scaffold hopping where a building block like this compound is relevant include:

Introducing Novel Cores: The goal is to create a derivative with a new core structure. nih.gov The reactive nature of this compound allows it to be incorporated into various ring systems or used to link different molecular fragments, thereby generating new scaffolds.

Preserving Biological Function: While the scaffold is new, the new molecules are designed to mimic the key interactions of the original drug, thus retaining similar biological activity. nih.gov

Lead Optimization: Scaffold hopping is widely used to optimize lead compounds that may have unfavorable properties discovered during initial high-throughput screening. nih.gov By replacing the core structure, chemists can improve a compound's drug-like profile. nih.gov

Computational methods are often employed to predict which new scaffolds will retain the desired activity, making the design process more efficient. researchgate.net The use of well-defined, functionalized building blocks is essential for the successful synthesis of these computationally designed targets. rsc.org

Polymer Chemistry and Materials Science Applications

Development of Fluorinated Polymers with Enhanced Properties

Fluoropolymers are a class of high-performance plastics characterized by the presence of strong carbon-fluorine bonds, which impart a range of exceptional properties. nationalplastics.com These materials are synthesized through the polymerization of fluorine-containing monomers. umn.edu Fluorinated acrylic monomers, such as those that could be derived from this compound, are used to create polymers with unique characteristics for advanced applications. paint.orgyoutube.com

The incorporation of fluorine into a polymer backbone dramatically alters its properties, leading to:

High thermal stability umn.edu

Exceptional chemical resistance umn.edu

Low surface energy, resulting in water and oil repellency umn.eduyoutube.com

High electrical resistance professionalplastics.com

These properties make fluoropolymers indispensable in demanding environments across various industries, including aerospace, semiconductors, automotive, and chemical processing. teflon.com The synthesis can involve the direct polymerization of fluorinated monomers or the chemical modification of non-fluorinated parent polymers to introduce fluorine-containing groups. umn.edu Research has explored the radical copolymerization of monomers like 2-(trifluoromethyl) acrylic acid with vinylidene fluoride (B91410) (VDF) to create novel fluorinated copolymers. acs.orgresearchgate.net

The remarkable thermal stability and chemical resistance of fluoropolymers stem directly from the strength and inertness of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry. nih.govalfa-chemistry.com

Thermal Stability: Fluoropolymers can withstand a wide range of temperatures without degrading. For example, polytetrafluoroethylene (PTFE) is stable in environments from -200°C to 260°C (-328°F to 500°F). teflon.com This high thermal stability allows them to be used in applications involving extreme heat, such as in aerospace, automotive engines, and industrial processing equipment. nationalplastics.comteflon.com

Chemical Resistance: The C-F bond is exceptionally difficult for chemicals to break, making fluoropolymers inert to most substances, including aggressive acids, bases, solvents, and oxidizing agents. alfa-chemistry.com This non-reactivity prevents corrosion and leaching, which is critical in high-purity applications like semiconductor manufacturing and medical devices. teflon.comalfa-chemistry.com

Below is a data table summarizing the chemical resistance of various fluoropolymers to common chemicals.

| Chemical | PTFE | PFA | FEP | ETFE | ECTFE |

| Acids (Strong) | Excellent | Excellent | Excellent | Better | Better |

| Bases (Strong) | Excellent | Excellent | Excellent | Better | Better |

| Solvents | Excellent | Excellent | Excellent | Better | Better |

| Hydrocarbons | Excellent | Excellent | Excellent | Better | Better |

| Data sourced from Professional Plastics Fluoropolymer Selection Guide. professionalplastics.com |

Photolithography is the process used in semiconductor manufacturing to create the microscopic patterns on integrated circuits. spiedigitallibrary.org The process relies on a light-sensitive material called a photoresist. Fluorinated polymers are essential components in advanced photoresists, particularly for deep ultraviolet (DUV) and extreme ultraviolet (EUV) lithography, which use very short wavelengths of light (e.g., 193 nm and 157 nm). google.com

The inclusion of fluorine in photoresist polymers provides several key advantages:

High UV Transparency: Traditional hydrocarbon-based polymers are opaque at the short wavelengths used in advanced lithography. Replacing hydrogen atoms with fluorine atoms significantly increases the polymer's transparency, allowing light to penetrate the resist layer and create precise patterns. google.comutexas.edu

Controlled Acidity: In chemically amplified resists, a photoacid generator (PAG) releases a strong acid upon exposure to light. Fluorination of the PAG is essential for creating the "superacid" necessary for the amplification reaction to work efficiently. spiedigitallibrary.org

Unique Solubility and Etch Resistance: Fluorinated materials have distinct solubility characteristics that help prevent intermixing between different layers in the lithography process. spiedigitallibrary.org The incorporation of fluorinated alicyclic structures, such as those derived from fluorinated norbornene, can also improve the polymer's resistance to the etching processes that transfer the pattern to the silicon wafer. utexas.edu

The molecular design of these polymers is crucial, and monomers containing fluoroalcohol functional groups are often used to impart both high UV transparency and developability in the basic solutions used to wash away the exposed resist. google.comresearchgate.net

Responsive Polymer-Based Materials

Stimuli-responsive polymers, often called "smart" materials, are advanced polymers that can change their physical or chemical properties in response to external stimuli such as temperature, pH, or light. acs.orgacs.org The incorporation of fluorine into these polymers can create materials with unique responsive behaviors for specialized applications. nih.gov

Fluorinated stimuli-responsive polymers are being actively researched for biomedical applications, particularly as contrast agents for ¹⁹F Magnetic Resonance Imaging (MRI). acs.orgnih.gov Because the human body has a negligible background fluorine signal, ¹⁹F MRI can be used to track the location and behavior of these polymers with high specificity. acs.org

These smart fluoropolymers can be designed to respond to specific biological signals:

pH-Responsive: Polymers containing acidic or basic groups can change their structure or solubility in response to changes in pH. For example, a polymer might be designed to release a drug payload in the acidic environment of a tumor. nih.gov

Temperature-Responsive: Some polymers exhibit a lower critical solution temperature (LCST), causing them to undergo a phase transition (e.g., from soluble to insoluble) when heated above a certain temperature. This property can be tuned for applications like targeted drug delivery, where a drug is released at a specific site in the body. rsc.org

Redox-Responsive: Polymers can be engineered to respond to the different oxidative or reductive environments found in healthy versus diseased tissues. nih.gov

By designing polymers that alter their ¹⁹F MRI signal in response to these stimuli, researchers can visualize pathological processes and monitor drug release in real-time. rsc.orgresearchgate.net For example, the release of a hydrophobic drug from a polymer nanoparticle can increase the mobility of the fluorinated polymer chains, leading to an amplification of the ¹⁹F MRI signal. nih.gov Monomers like 2,2,2-trifluoroethyl acrylate and other fluorinated acrylates are common building blocks for creating these sophisticated responsive systems. nih.govresearchgate.net

Emerging Research Directions and Future Perspectives

Green Chemistry Approaches for Sustainable Synthesis of 4,4,4-Trifluorocrotonic Acid

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of fluorinated compounds. nih.gov Key metrics in this endeavor include atom economy, which measures the efficiency of a reaction in converting reactants to the final product, and the reduction of environmental impact through safer solvents and reaction conditions. jocpr.comwikipedia.org

Current research is geared towards developing synthetic pathways to this compound that are more environmentally friendly. This includes exploring solvent-free reaction conditions, which can significantly reduce volatile organic compound (VOC) emissions and simplify product purification. cmu.edumdpi.com Mechanochemical methods, where reactions are induced by mechanical force in a ball mill, represent a promising solvent-free approach that can lead to high yields and reduced waste. youtube.com Furthermore, the use of biocatalysis, employing enzymes or whole microorganisms to perform chemical transformations, is a key area of green synthesis. researchgate.net The asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate using Saccharomyces uvarum in a biphasic system to produce a chiral precursor is an example of how biocatalysis can be applied to related fluorinated compounds, suggesting potential for the green synthesis of this compound derivatives. nih.gov

The development of efficient and recyclable catalysts is a cornerstone of sustainable chemistry. For the synthesis of fluorinated molecules, this involves creating catalysts that can operate under mild conditions, such as lower temperatures and pressures, and can be easily separated from the reaction mixture for reuse. While specific catalysts for the green synthesis of this compound are still an emerging area, the broader field of fluorochemical production is seeing innovation. For instance, new methods that bypass the need for hazardous reagents like hydrogen fluoride (B91410) (HF) gas by making fluorochemicals directly from the mineral fluorspar (CaF₂) are being explored.

Advanced Catalytic Systems for Derivatization

The carbon-carbon double bond and the carboxylic acid group in this compound make it an excellent substrate for a wide range of chemical transformations. Advanced catalytic systems are being developed to derivatize this molecule with high levels of control, particularly concerning stereochemistry.

The creation of chiral molecules, which are non-superimposable mirror images of each other, is of paramount importance in the pharmaceutical and agrochemical industries. Chiral catalysis offers a powerful method for producing single enantiomers of a desired compound. A significant breakthrough in the derivatization of this compound is the development of the organocatalytic asymmetric sulfa-Michael addition.

In this reaction, various thiols are added to ethyl 4,4,4-trifluorocrotonate (the ethyl ester of this compound) in the presence of a chiral bifunctional amine-thiourea catalyst. acs.org This method is highly efficient, providing excellent yields and high enantioselectivities (a measure of the purity of one enantiomer over the other) with a very low catalyst loading of just 1 mol%. acs.org The resulting products are valuable chiral building blocks that contain a stereogenic center bearing both a trifluoromethyl group and a sulfur atom. acs.org This transformation has been successfully applied to the synthesis of the key intermediate for a potent inhibitor of matrix metalloproteinase-3 (MMP-3), demonstrating its practical utility. acs.org

| Thiol Reactant | Catalyst Loading (mol%) | Yield (%) | Enantioselectivity (ee %) |

|---|---|---|---|

| Thiophenol | 1 | 95 | 96 |

| 4-Methoxythiophenol | 1 | 98 | 97 |

| 2-Naphthalenethiol | 1 | 96 | 98 |

| Benzyl mercaptan | 1 | 92 | 95 |

Supramolecular Chemistry Involving this compound Based Architectures

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the forces holding them together are non-covalent intermolecular bonds. The unique structural features of this compound, namely the carboxylic acid group capable of hydrogen bonding and the electron-withdrawing, potentially interactive trifluoromethyl group, make it an interesting building block for designing complex supramolecular architectures.

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding, which leads to self-assembly, the spontaneous organization of molecules into ordered structures. The carboxylic acid group is a well-known functional group for directing self-assembly through the formation of robust hydrogen bonds. youtube.com

X-ray crystallography studies have revealed that in the solid state, 4,4,4-Trifluoro-trans-2-butenoic acid molecules arrange themselves into dimers. researchgate.net This self-assembly is driven by a pair of hydrogen-bonding interactions between the carboxylic acid groups of two adjacent molecules. researchgate.net This dimerization is a common and predictable motif in the crystal structures of carboxylic acids.

The presence of fluorine atoms can significantly influence the self-assembly behavior. Studies on other fluorinated carboxylic acids have shown that while fluorination can sometimes prevent the formation of homomolecular networks (structures made of only one type of molecule), it can enhance the molecule's ability to act as a hydrogen bond donor, making it a superior building block for the formation of bimolecular networks with other complementary molecules. researchgate.net This opens up possibilities for using this compound in the design of co-crystals, where it is combined with another active pharmaceutical ingredient or molecule to improve properties like solubility or stability. internationalscholarsjournals.comnih.govnih.gov The trifluoromethyl group itself can participate in weaker interactions, such as C–H⋯F hydrogen bonds, which can further guide the packing of molecules in the solid state. rsc.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Hydrogen Bond Type | O—H⋯O |

| H⋯O Distance (Å) | 1.77(3) and 1.59(4) |

| O—H⋯O Angle (°) | 179(3) and 175(4) |

Host-Guest Chemistry Applications

The unique physicochemical properties of the trifluoromethyl (CF3) group, such as its high electronegativity, hydrophobicity, and metabolic stability, make this compound and its derivatives intriguing candidates for applications in host-guest and supramolecular chemistry. mdpi.comnih.gov Research in this area explores the encapsulation of these fluorinated "guest" molecules within larger "host" macrocycles, leading to the formation of stable inclusion complexes with modified properties.

A primary driver for the complexation of fluorinated molecules in aqueous environments is the "fluorophobic effect," a phenomenon analogous to the hydrophobic effect but specific to fluorinated compounds. rsc.org This effect, combined with other non-covalent interactions like van der Waals forces, can lead to significant stabilization of host-guest complexes. rsc.org Macrocyclic hosts such as cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are commonly employed for encapsulating fluorinated guests. acs.orgmdpi.com

Studies on the inclusion of perfluorooctanoic acid (PFOA) with β-cyclodextrin have demonstrated the formation of stable complexes with variable stoichiometries (e.g., 1:1 and 2:1 host-to-guest ratios). nih.gov The formation and structure of these complexes have been characterized using a combination of techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹⁹F NMR are powerful tools for studying these complexes in solution. Changes in the chemical shifts of both the host and guest upon complexation provide strong evidence of inclusion. nih.gov For instance, the ¹⁹F NMR signal of a fluorinated guest typically shifts upon entering the less polar environment of the cyclodextrin (B1172386) cavity. rsc.org

Solid-State Characterization : Techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and solid-state NMR are used to confirm the formation of crystalline inclusion complexes and to study their structures, which are often arranged in "channel-type" superstructures. nih.gov

The interaction of fluorinated guests with fluorinated hosts has also been investigated. The synthesis of water-soluble, highly fluorinated cyclodextrins has shown that these hosts preferentially bind with fluorinated guest molecules, indicating that the fluorophobic effect can be harnessed to achieve selective molecular recognition and significantly enhance the stability of the resulting complexes. rsc.orgrsc.org

While direct studies on this compound are limited, the existing research on analogous fluorinated carboxylic acids and oligomers provides a strong foundation for its potential applications. acs.orgnih.gov Encapsulation could enhance the aqueous solubility of its derivatives, protect the molecule from degradation, and control its release, opening avenues for its use in materials science and as a building block for more complex supramolecular assemblies. acs.org

Table 1: Characterization Techniques for Fluorinated Guest-Cyclodextrin Host Complexes

| Technique | Phase | Information Obtained | Reference |

|---|---|---|---|

| ¹⁹F / ¹H NMR | Solution | Confirmation of complex formation, stoichiometry, guest dynamics. | rsc.orgnih.gov |

| Isothermal Titration Calorimetry (ITC) | Solution | Thermodynamic parameters of binding (Ka, ΔH). | rsc.org |

| Powder X-ray Diffraction (PXRD) | Solid | Crystalline structure, formation of channel-type assemblies. | nih.gov |

| Solid-State NMR (¹⁹F DP/MAS, ¹³C CP/MAS) | Solid | Guest dynamics, molecular environment, phase purity. | nih.gov |

Bio-conjugation and Chemical Biology Applications

The incorporation of fluorinated moieties, particularly the trifluoromethyl (CF3) group, into biomolecules is a powerful strategy in chemical biology. nih.gov The CF3 group serves as a unique probe due to the favorable NMR properties of the ¹⁹F nucleus (100% natural abundance, high sensitivity) and the near absence of fluorine in biological systems. acs.org this compound, with its reactive carboxylic acid handle and a CF3 reporter group, is a promising building block for bioconjugation.

The carboxylic acid can be readily activated to form an amide bond with amine groups present in biomolecules like proteins and peptides. This conjugation attaches the trifluorocrotonate moiety to the biological target. The key applications stemming from this include:

¹⁹F NMR Probing : The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment. acs.org When a molecule containing a CF3 group, such as a derivative of this compound, binds to a protein, changes in the protein's conformation or interactions with other molecules can be monitored by observing shifts in the ¹⁹F NMR signal. acs.org This makes it an invaluable tool for studying protein-ligand interactions, protein folding, and enzyme mechanisms without the background noise inherent in ¹H NMR of complex biological samples. acs.orgmdpi.com

Metabolic Stability and Lipophilicity Modulation : The C-F bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation. mdpi.com Incorporating this group into a peptide or drug candidate via a this compound linker can enhance the metabolic stability of the resulting conjugate. mdpi.com Furthermore, the CF3 group increases the lipophilicity of a molecule, which can influence its membrane permeability and interaction with biological targets. mdpi.com

Development of ¹⁹F MRI Probes : Beyond NMR spectroscopy, highly fluorinated compounds are being developed as contrast agents for ¹⁹F Magnetic Resonance Imaging (MRI). mdpi.comnih.gov Conjugates derived from fluorinated building blocks can be used for in vivo imaging applications, allowing for the tracking and biodistribution studies of labeled biomolecules. nih.gov

Recent advances have focused on developing libraries of clickable fluorinated building blocks (e.g., fluorinated azides) for high-throughput screening and fragment-based drug discovery. cfplus.cz Similarly, methods for the direct trifluoromethylation of proteins have been developed, highlighting the utility of the CF3 group as a probe for mapping protein structure and interactions. nih.govchemrxiv.orgnih.gov Derivatives of this compound could be integrated into these workflows, serving as versatile reagents for creating fluorinated bioconjugates with tailored properties for a range of chemical biology investigations. nih.govmdpi.com

Integration of Experimental and Computational Methodologies for Predictive Design

The rational design of novel molecules based on the this compound scaffold is greatly enhanced by the synergistic integration of experimental synthesis and characterization with computational modeling. nih.gov This combined approach allows for the prediction of molecular properties, reaction outcomes, and biological activities, thereby reducing trial-and-error in the laboratory and accelerating the development of compounds with desired functions. researchgate.netnih.gov

Computational Methods in Predictive Design:

Computational chemistry provides powerful tools for understanding and predicting the behavior of fluorinated molecules: